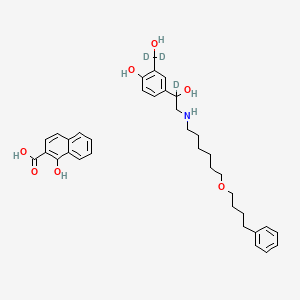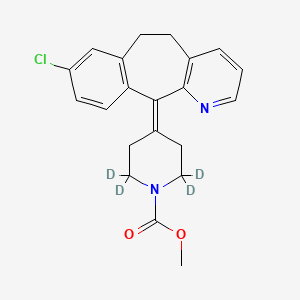
Desloratadine N-carboxylic acid methyl ester-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desloratadine N-carboxylic acid methyl ester-d4 is a deuterated derivative of Desloratadine N-carboxylic acid methyl ester. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its stability and is often utilized as a reference standard in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desloratadine N-carboxylic acid methyl ester-d4 involves the incorporation of deuterium atoms into the molecular structure of Desloratadine N-carboxylic acid methyl ester. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Desloratadine N-carboxylic acid methyl ester-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to convert the ester group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Desloratadine N-carboxylic acid methyl ester-d4 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of Desloratadine N-carboxylic acid methyl ester-d4 is similar to that of desloratadine. It acts as a selective antagonist of the H1 histamine receptor, blocking the action of histamine and thereby reducing allergic symptoms. The deuterated form is used primarily for research purposes to study the pharmacokinetics and metabolism of desloratadine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: A related compound with similar antihistamine properties.
Fexofenadine: Another antihistamine with a different molecular structure but similar therapeutic effects.
Uniqueness
Desloratadine N-carboxylic acid methyl ester-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in research settings where accurate tracing and measurement are required .
Propriétés
Formule moléculaire |
C21H21ClN2O2 |
|---|---|
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3/i11D2,12D2 |
Clé InChI |
XTGUGVYFFYZHSJ-AREBVXNXSA-N |
SMILES isomérique |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OC)([2H])[2H])[2H] |
SMILES canonique |
COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



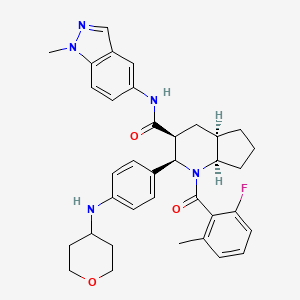
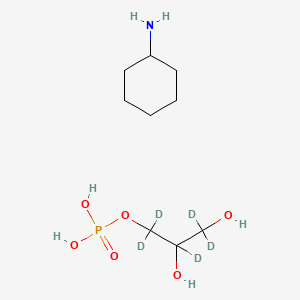
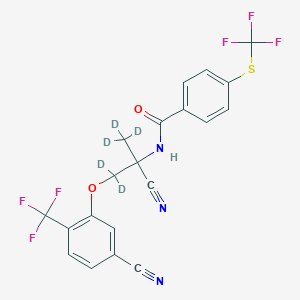
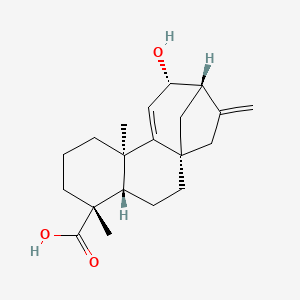
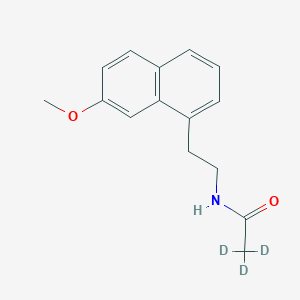
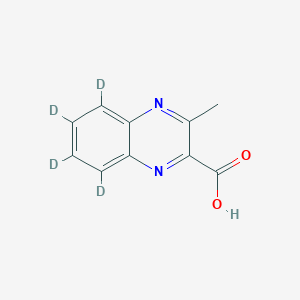
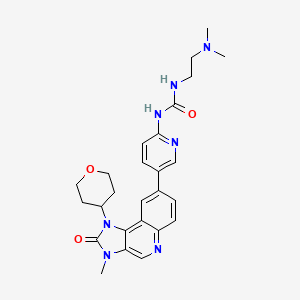


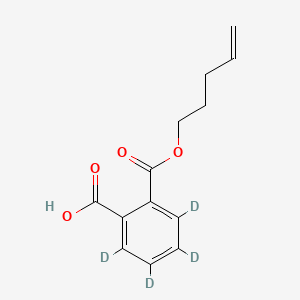

![(Z)-N-[7-ethoxy-4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]quinazolin-6-yl]-2-fluoro-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide](/img/structure/B12411692.png)
